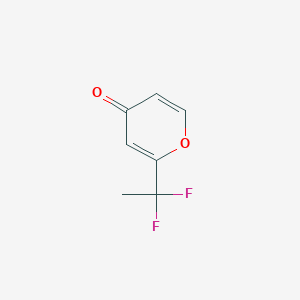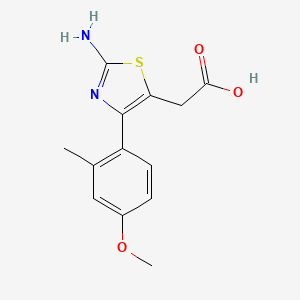
5-(Amino(phenyl)methyl)-N-ethyl-N,6-dimethylpyridin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(アミノ(フェニル)メチル)-N-エチル-N,6-ジメチルピリジン-2-アミンは、複素環式アミン類に属する複雑な有機化合物です。この化合物は、アミノ基、フェニル基、エチル基で置換されたピリジン環の存在を特徴としています。
2. 製法
合成経路と反応条件
5-(アミノ(フェニル)メチル)-N-エチル-N,6-ジメチルピリジン-2-アミンの合成は、通常、多段階の有機反応を伴います。一般的な方法の1つは、鈴木・宮浦カップリング反応であり、これは炭素-炭素結合の形成に広く使用されています。 この反応は、パラジウム触媒の存在下、アリールハライドと有機ホウ素化合物をカップリングさせる反応です 。反応条件は一般的に穏やかで官能基許容性が高いため、5-(アミノ(フェニル)メチル)-N-エチル-N,6-ジメチルピリジン-2-アミンなどの複雑な分子の合成に適しています。
工業生産方法
この化合物の工業生産には、実験室環境と同じ合成経路を使用した、大規模なバッチ反応が含まれる場合があります。連続フローリアクターの使用は、生産プロセスの効率と収率を向上させることができます。反応条件、例えば温度、圧力、触媒濃度の最適化は、工業環境における高純度と高収率を達成するために不可欠です。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Amino(phenyl)methyl)-N-ethyl-N,6-dimethylpyridin-2-amine typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes as in laboratory settings. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for achieving high purity and yield in industrial settings.
化学反応の分析
反応の種類
5-(アミノ(フェニル)メチル)-N-エチル-N,6-ジメチルピリジン-2-アミンは、次のようなさまざまな種類の化学反応を起こします。
酸化: この反応は、過マンガン酸カリウムや過酸化水素などの酸化剤を使用して、酸素の付加または水素の除去を伴います。
還元: この反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して、水素の付加または酸素の除去を伴います。
置換: この反応は、求核剤や求電子剤を使用して、ある官能基を別の官能基と置き換える反応です。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO4) と過酸化水素 (H2O2) があります。反応は通常、酸性または塩基性媒体中で行われます。
還元: 一般的な還元剤には、水素化ホウ素ナトリウム (NaBH4) と水素化リチウムアルミニウム (LiAlH4) があります。反応は通常、酸化を防止するために不活性雰囲気中で行われます。
置換: 一般的な試薬には、ハロゲン (例:塩素、臭素) と求核剤 (例:水酸化物、シアン化物) があります。反応条件は、特定の置換反応によって異なります。
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。例えば、アミノ基の酸化はニトロ誘導体の形成につながる可能性がありますが、還元はアミン誘導体を生成する可能性があります。置換反応は、ハロゲン化誘導体やアルキル化誘導体など、さまざまな生成物を生み出す可能性があります。
4. 科学研究への応用
5-(アミノ(フェニル)メチル)-N-エチル-N,6-ジメチルピリジン-2-アミンは、科学研究において、次のような多様な応用を有しています。
化学: より複雑な複素環式化合物の合成のためのビルディングブロックとして、およびさまざまな有機反応における試薬として使用されます。
生物学: 抗菌、抗ウイルス、抗がん特性などの潜在的な生物活性について研究されています。
医学: さまざまな疾患の治療のための薬剤候補として、その潜在的な治療的応用が調査されています。
産業: ポリマーや染料などの新しい材料の開発に、および化学反応の触媒として使用されています。
科学的研究の応用
5-(Amino(phenyl)methyl)-N-ethyl-N,6-dimethylpyridin-2-amine has diverse applications in scientific research, including:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, and as a catalyst in chemical reactions.
作用機序
5-(アミノ(フェニル)メチル)-N-エチル-N,6-ジメチルピリジン-2-アミンの作用機序には、特定の分子標的および経路との相互作用が含まれます。この化合物は、その構造と相互作用する生物学的システムに応じて、酵素阻害剤、受容体アゴニスト、またはアンタゴニストとして作用する可能性があります。関与する正確な分子標的および経路は、特定の応用と生物学的状況によって異なります。
類似化合物との比較
類似化合物
5-アミノピラゾール: これらの化合物は構造的に類似しており、有機合成における汎用性の高い合成ビルディングブロックとして使用されます.
3(5)-置換ピラゾール: これらの化合物は、同様の反応性を示し、複雑な複素環式系の合成に使用されます.
ピリダジンおよびピリダジノン誘導体: これらの化合物は、同様の構造的特徴を共有し、その生物活性について研究されています.
独自性
5-(アミノ(フェニル)メチル)-N-エチル-N,6-ジメチルピリジン-2-アミンは、ピリジン環における特定の置換パターンにより、独特の化学的および生物学的特性を付与されるため、ユニークです。ピリジン環に対するアミノ基、フェニル基、エチル基の組み合わせにより、さまざまな研究アプリケーションにとって貴重な化合物となっています。
特性
分子式 |
C16H21N3 |
|---|---|
分子量 |
255.36 g/mol |
IUPAC名 |
5-[amino(phenyl)methyl]-N-ethyl-N,6-dimethylpyridin-2-amine |
InChI |
InChI=1S/C16H21N3/c1-4-19(3)15-11-10-14(12(2)18-15)16(17)13-8-6-5-7-9-13/h5-11,16H,4,17H2,1-3H3 |
InChIキー |
ZLFAKSKLVQQWNY-UHFFFAOYSA-N |
正規SMILES |
CCN(C)C1=NC(=C(C=C1)C(C2=CC=CC=C2)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![(6-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine](/img/structure/B11804517.png)

